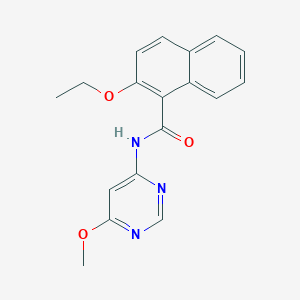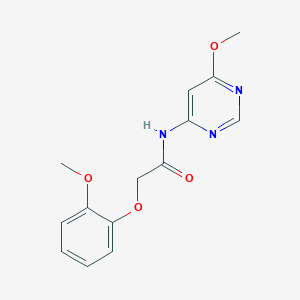
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea, also known as CMPEPU, is an organic compound that has been gaining attention within the scientific community due to its potential applications in a variety of areas. CMPEPU has been studied for its ability to act as a catalyst in organic reactions, as well as its potential as an antimicrobial agent and as a drug delivery system.
科学的研究の応用
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has been studied for its potential applications in several areas of scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of β-lactams and other heterocyclic compounds. 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has also been studied for its potential as an antimicrobial agent, as well as its ability to act as a drug delivery system. In addition, 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has been studied for its potential applications in biochemistry and biotechnology.
作用機序
The exact mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea is still not fully understood. However, it is believed that 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea binds to certain enzymes and proteins in the cell, which can affect the activity of these molecules. In addition, 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has been shown to interact with certain molecules in the cell membrane, which can affect the permeability of the membrane and the ability of certain molecules to enter or exit the cell.
Biochemical and Physiological Effects
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has been studied for its biochemical and physiological effects on cells and organisms. In vitro studies have shown that 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea can affect the activity of certain enzymes and proteins, as well as the permeability of the cell membrane. In vivo studies have shown that 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea can affect the growth and development of certain organisms, as well as their metabolism and reproductive functions.
実験室実験の利点と制限
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea is non-toxic and has low reactivity, making it safe to use in laboratory experiments. However, 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has several limitations, such as its low solubility in water and its low reactivity with certain molecules.
将来の方向性
The potential applications of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea are vast and there is still much to be explored. Some potential future directions for research include studying the effects of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea on other organisms, such as plants, as well as its potential application as a drug delivery system. In addition, further research could be conducted to explore the mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea and to identify potential new applications for this compound.
合成法
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea can be synthesized through a two-step process. The first step involves the reaction of a 5-chloro-2-methoxyphenyl isocyanate with a 6-ethoxypyrimidin-4-yl isocyanate in the presence of a base, such as triethylamine, to form the desired product. The second step involves the hydrolysis of the product to form the final 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea compound. The reaction is shown in Figure 1.
Figure 1: Synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-3-22-13-7-12(16-8-17-13)19-14(20)18-10-6-9(15)4-5-11(10)21-2/h4-8H,3H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGCZTUMIPGBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6505031.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B6505035.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B6505036.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B6505048.png)
![3-{[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6505057.png)



![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6505101.png)
![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)
![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)